molecular formula C6H7ClO2 B1530597 (2E)-3-chloro-3-cyclopropylprop-2-enoic acid CAS No. 1563860-65-0

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

Cat. No.: B1530597
CAS No.: 1563860-65-0
M. Wt: 146.57 g/mol
InChI Key: YYSKDSYNQGEULQ-HWKANZROSA-N
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Description

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: is a chlorinated organic compound with a cyclopropyl group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-chloro-3-cyclopropylprop-2-enoic acid typically involves the chlorination of cyclopropylprop-2-enoic acid. This can be achieved through various methods, such as the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized to form various derivatives, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Aqueous ammonia (NH₃), sodium hydroxide (NaOH)

Major Products Formed:

  • Carboxylic acids, alcohols, amines, and other substituted derivatives.

Scientific Research Applications

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: can be compared to other chlorinated organic acids, such as 3-chloropropionic acid and 2-chloroacetic acid . While these compounds share the presence of a chloro group, the cyclopropyl group in this compound imparts unique chemical and biological properties.

Comparison with Similar Compounds

  • 3-Chloropropionic acid

  • 2-Chloroacetic acid

  • 3-Chloro-2-methylpropionic acid

This comprehensive overview provides a detailed understanding of (2E)-3-chloro-3-cyclopropylprop-2-enoic acid, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-chloro-3-cyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSKDSYNQGEULQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C\C(=O)O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 2
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 3
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 4
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 5
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid
Reactant of Route 6
(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

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